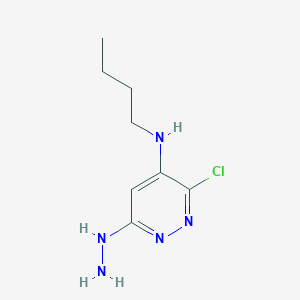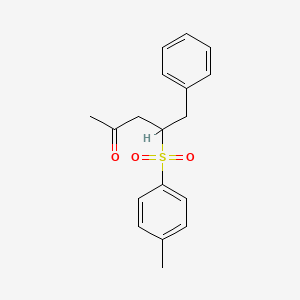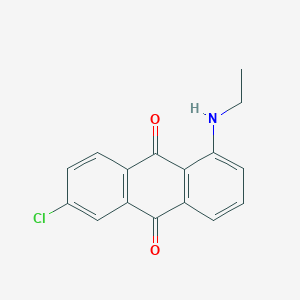![molecular formula C15H13N B14591948 Benz[g]isoquinoline, 3,6-dimethyl- CAS No. 61171-17-3](/img/structure/B14591948.png)
Benz[g]isoquinoline, 3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz[g]isoquinoline, 3,6-dimethyl- is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[g]isoquinoline, 3,6-dimethyl- can be achieved through several methods. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere . Another method includes the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods: Industrial production of Benz[g]isoquinoline, 3,6-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: Benz[g]isoquinoline, 3,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density and the position of substituents on the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benz[g]isoquinoline, 3,6-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学的研究の応用
Benz[g]isoquinoline, 3,6-dimethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benz[g]isoquinoline, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
類似化合物との比較
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and pharmaceuticals.
Quinoline: Known for its use in anti-malarial drugs like chloroquine.
Benzo[h]isoquinoline:
Uniqueness: Benz[g]isoquinoline, 3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
61171-17-3 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
3,6-dimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C15H13N/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12/h3-9H,1-2H3 |
InChIキー |
VPGSNGSVBXAKJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



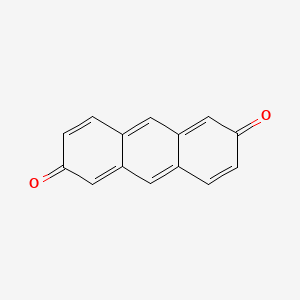
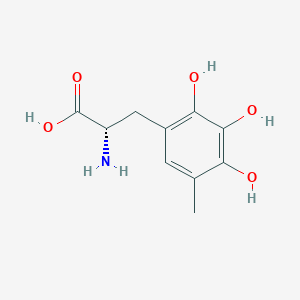
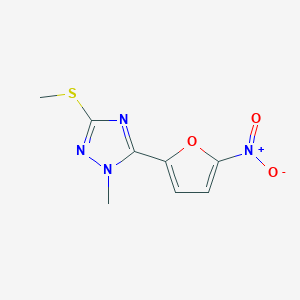
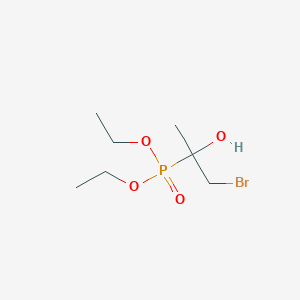
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
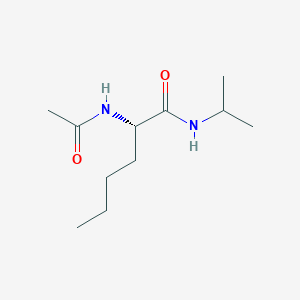
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
